REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)[NH2:2].[C:12]([CH2:18][C:19]#[N:20])(=O)[C:13]([CH3:16])([CH3:15])[CH3:14]>C1(C)C=CC=CC=1>[NH2:20][C:19]1[N:1]([C:3]2[CH:4]=[CH:5][C:6]([C:7]([OH:9])=[O:8])=[CH:10][CH:11]=2)[N:2]=[C:12]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:18]=1
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Name
|
|
Quantity
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2.4 g
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Type
|
reactant
|
Smiles
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N(N)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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C(C(C)(C)C)(=O)CC#N
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Name
|
|
Quantity
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12 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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are added at rt
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Type
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TEMPERATURE
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Details
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The suspension is heated to and
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Type
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TEMPERATURE
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Details
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under reflux for 12 h
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Duration
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12 h
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Type
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CUSTOM
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Details
|
After completion, the resulting reaction mixture
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Type
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CUSTOM
|
Details
|
The precipitated product is isolated by filtration
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Type
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WASH
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Details
|
washed with cold toluene
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Type
|
CUSTOM
|
Details
|
dried under high vacuum
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Name
|
|
Type
|
|
Smiles
|
NC1=CC(=NN1C1=CC=C(C(=O)O)C=C1)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |